molecular formula C9H7N B14028147 5,8-Dideuterioisoquinoline

5,8-Dideuterioisoquinoline

Cat. No.: B14028147
M. Wt: 131.17 g/mol
InChI Key: AWJUIBRHMBBTKR-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline-5,8-D2 is a deuterated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring. Isoquinoline-5,8-D2 is characterized by the presence of deuterium atoms at the 5th and 8th positions of the isoquinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-5,8-D2 can be synthesized through several methods, including:

    From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.

    Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.

Industrial Production Methods

Industrial production of isoquinoline and its derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . The Pomeranz-Fritsch reaction is another efficient method for the preparation of isoquinoline, using benzaldehyde and aminoacetaldehyde diethyl acetal in an acid medium .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-5,8-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid, alkaline potassium permanganate.

    Reduction: Tin and hydrochloric acid, hydrogen and platinum catalyst.

    Substitution: Electrophilic reagents for C-5 and C-8 positions, nucleophilic reagents for C-1 and C-3 positions.

Major Products

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Mechanism of Action

The mechanism of action of isoquinoline-5,8-D2 involves its interaction with various molecular targets and pathways. As an analog of pyridine, isoquinoline-5,8-D2 can act as a weak base and form salts upon treatment with strong acids . It can also form adducts with Lewis acids, such as boron trifluoride . The presence of deuterium atoms may influence its binding affinity and reactivity with these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline-5,8-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying isotope effects in chemical reactions and for use in deuterium-labeled studies in various fields of research.

Properties

Molecular Formula

C9H7N

Molecular Weight

131.17 g/mol

IUPAC Name

5,8-dideuterioisoquinoline

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i3D,4D

InChI Key

AWJUIBRHMBBTKR-NMQOAUCRSA-N

Isomeric SMILES

[2H]C1=C2C=CN=CC2=C(C=C1)[2H]

Canonical SMILES

C1=CC=C2C=NC=CC2=C1

Origin of Product

United States

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